molecular formula C12H19N3O2 B7973185 tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate

tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate

Cat. No.: B7973185
M. Wt: 237.30 g/mol
InChI Key: HXFMMUXZTBEXJR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-(pyridin-3-ylamino)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate can undergo oxidation reactions, typically involving the pyridine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, targeting the carbamate group.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the carbamate group.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate is widely used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted side reactions during the synthesis process .

Biology: In biological research, the compound is used to modify biomolecules, aiding in the study of protein functions and interactions. It is also used in the synthesis of biologically active molecules .

Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require protection of amine groups during the synthesis process .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate involves its role as a protecting group. It forms a stable carbamate linkage with amines, preventing them from participating in unwanted reactions. The protecting group can be removed under acidic conditions, regenerating the free amine . The molecular targets and pathways involved include the formation and cleavage of the carbamate bond.

Comparison with Similar Compounds

Uniqueness: tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate is unique due to its combination of the tert-butyl group and the pyridine ring, providing specific reactivity and stability that are advantageous in various synthetic applications .

Properties

IUPAC Name

tert-butyl N-[2-(pyridin-3-ylamino)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-8-7-14-10-5-4-6-13-9-10/h4-6,9,14H,7-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFMMUXZTBEXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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